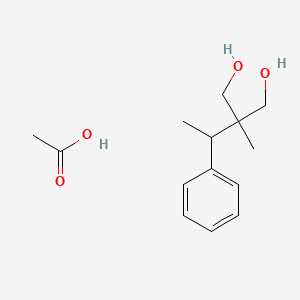
Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol is an organic compound with a complex structure that includes both acetic acid and a diol component. This compound is characterized by the presence of a phenylethyl group attached to a propane-1,3-diol backbone, with an additional methyl group at the second carbon position. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenylethyl derivative with a suitable diol precursor under controlled conditions. The reaction may require the use of catalysts such as aluminum chloride or other Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenylethyl group but different functional groups.
Benzyl alcohol: Contains a phenyl group attached to an alcohol moiety.
2-Phenylethanol: Similar structure with a phenylethyl group and an alcohol functional group.
Uniqueness
Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol is unique due to its combination of functional groups and structural features. The presence of both acetic acid and diol components, along with the phenylethyl group, provides distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
656241-11-1 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol |
InChI |
InChI=1S/C12H18O2.C2H4O2/c1-10(12(2,8-13)9-14)11-6-4-3-5-7-11;1-2(3)4/h3-7,10,13-14H,8-9H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
LVOQVHYHUDNYTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(C)(CO)CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)
![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
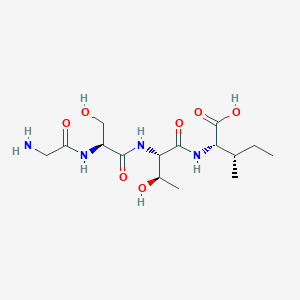
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)
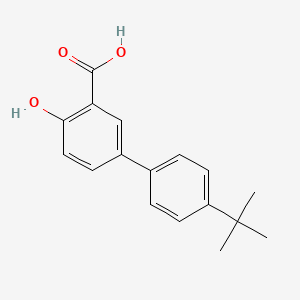
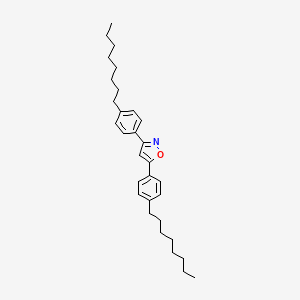

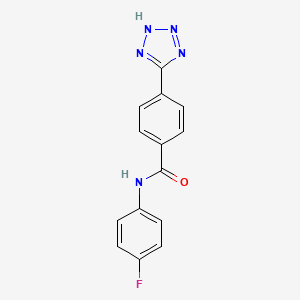
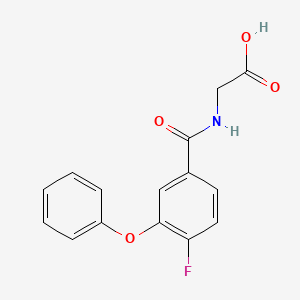
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
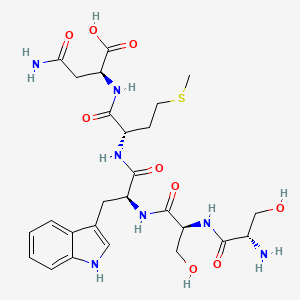
![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
